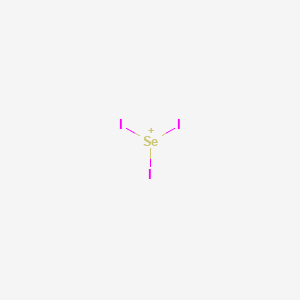
Triiodoselanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodoselanium: is a chemical compound that contains selenium and three iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triiodoselanium typically involves the reaction of selenium compounds with iodine under controlled conditions. One common method is the direct iodination of selenium in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: A suitable solvent like acetic acid or chloroform to dissolve the reactants.
Oxidizing Agent: Agents like hydrogen peroxide or sodium hypochlorite to promote the iodination process.
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized nature. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes.
Chemical Reactions Analysis
Types of Reactions: Triiodoselanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state selenium compounds.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Higher oxidation state selenium compounds.
Reduction Products: Lower oxidation state selenium compounds.
Substitution Products: Compounds with different halogens or functional groups replacing iodine.
Scientific Research Applications
Triiodoselanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism by which triiodoselanium exerts its effects involves its interaction with molecular targets and pathways. It can interact with enzymes and proteins, affecting their function and activity. The presence of selenium and iodine atoms allows it to participate in redox reactions and influence cellular processes.
Comparison with Similar Compounds
Triiodomethane (Iodoform): Contains three iodine atoms but lacks selenium.
Selenomethionine: Contains selenium but lacks iodine.
Selenocysteine: Another selenium-containing compound with different properties.
Uniqueness: Triiodoselanium is unique due to the combination of selenium and iodine atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
59544-88-6 |
|---|---|
Molecular Formula |
I3Se+ |
Molecular Weight |
459.68 g/mol |
IUPAC Name |
triiodoselanium |
InChI |
InChI=1S/I3Se/c1-4(2)3/q+1 |
InChI Key |
YGNDJALANLYDGW-UHFFFAOYSA-N |
Canonical SMILES |
[Se+](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















